![molecular formula C11H10S B1608754 2-(2-Methylphenyl)thiophene CAS No. 99846-56-7](/img/structure/B1608754.png)
2-(2-Methylphenyl)thiophene
Overview
Description
“2-(2-Methylphenyl)thiophene” is a thiophene derivative. Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “2-(2-Methylphenyl)thiophene” is C11H10S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene is a colorless, flammable liquid . It has a molecular mass of 84.14 g/mol, and its density is 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry: Antithrombolytic Agents
2-(2-Methylphenyl)thiophene: derivatives have been synthesized and evaluated for their potential as antithrombolytic agents . These compounds are crucial in the development of treatments for thrombosis, a condition characterized by the formation of blood clots within blood vessels, which can lead to serious health issues such as strokes and heart attacks .
Organic Semiconductors
Thiophene derivatives, including 2-(2-Methylphenyl)thiophene , are integral in the advancement of organic semiconductors . They are used in the development of materials with semiconducting properties that are suitable for use in electronic devices. Their application in this field is due to their excellent charge transport properties .
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural properties make it suitable for use in the fabrication of OLEDs . OLEDs are used in display and lighting technologies, and thiophene derivatives contribute to the efficiency and performance of these devices by allowing for better electron transport and light emission .
Corrosion Inhibitors
In industrial chemistry, 2-(2-Methylphenyl)thiophene and its analogs serve as corrosion inhibitors . These compounds prevent or minimize corrosion on metal surfaces, which is essential for extending the life of metal components in various industrial applications .
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules, including 2-(2-Methylphenyl)thiophene , are used in the development of OFETs . OFETs are a type of transistor used in flexible electronics, sensors, and other applications where high-performance, low-cost, and flexible electronic components are required .
Anti-Inflammatory and Antimicrobial Properties
Thiophene derivatives exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial effects. This makes them valuable in the research and development of new drugs that can treat various inflammatory conditions and infections .
Safety And Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-(2-methylphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPZKSOVGFZLSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393691 | |
Record name | 2-(2-methylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)thiophene | |
CAS RN |
99846-56-7 | |
Record name | 2-(2-methylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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